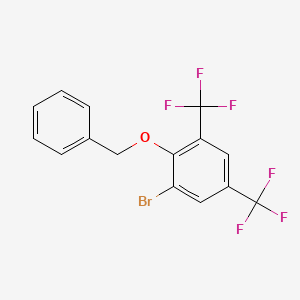![molecular formula C14H11FO2 B14024561 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and an aldehyde group at the 3-position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of 2-Fluoro-5-methoxyphenylboronic acid as a starting material. This compound undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide to form the biphenyl structure. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Another method involves the Friedel-Crafts acylation of 2-Fluoro-5-methoxytoluene with an appropriate acyl chloride, followed by oxidation of the resulting ketone to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale implementation of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF).
Major Products
Oxidation: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its biphenyl structure, which can exhibit fluorescence.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl core.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The fluorine atom can influence the reactivity of the compound by altering the electron density on the aromatic ring.
In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
2-Fluoro-5-methoxyphenylboronic acid: This compound lacks the aldehyde group but retains the fluorine and methoxy substituents.
4-Fluoro-2-methoxy-5-nitroaniline: This compound has a nitro group instead of an aldehyde group and is used in various substitution and reduction reactions.
3-Formylphenylboronic acid: This compound has a boronic acid group instead of a fluorine atom and is used in organic synthesis and medicinal chemistry.
The uniqueness of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in different fields.
Propiedades
Fórmula molecular |
C14H11FO2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
2-fluoro-5-methoxy-3-phenylbenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-12-7-11(9-16)14(15)13(8-12)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
QBKWGSDHNJJMNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)C2=CC=CC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14024483.png)

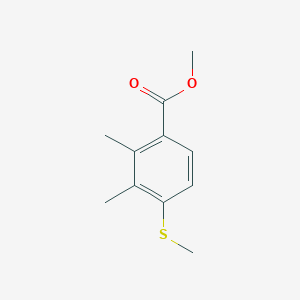
![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)


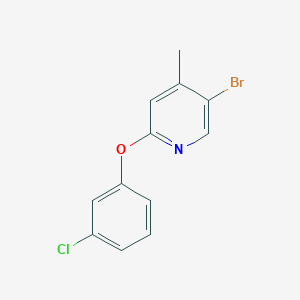
![Benzo[d]thiazol-4-ylmethanamine](/img/structure/B14024527.png)

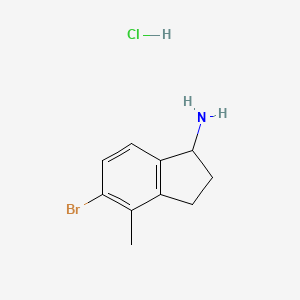

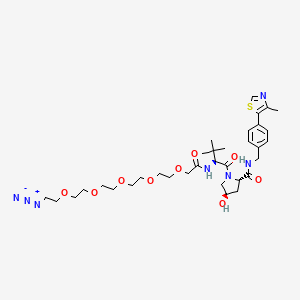
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
